N-(4-Phenylbenzylidene)benzylamine

Description

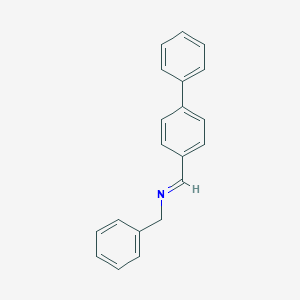

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-(4-phenylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJGFVKTDXQEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399943 | |

| Record name | N-(4-Phenylbenzylidene)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118578-71-5 | |

| Record name | N-(4-Phenylbenzylidene)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Phenylbenzylidene)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Phenylbenzylidene)benzylamine: Synthesis, Properties, and Core Applications

This guide provides a comprehensive technical overview of N-(4-Phenylbenzylidene)benzylamine (CAS No. 118578-71-5), a versatile imine compound. Intended for researchers, chemists, and professionals in drug development, this document delves into its physicochemical properties, detailed synthetic protocols, spectroscopic characterization, key chemical reactivity, and its principal application as a colorimetric indicator for the titration of strong organometallic bases.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym N-(4-Biphenylylmethylene)benzylamine, is a Schiff base derived from 4-phenylbenzaldehyde and benzylamine.[1][2] Its structure features a central imine (azomethine) functional group connecting a benzyl moiety and a biphenyl moiety. This extended conjugation is fundamental to its chemical properties, particularly its use as an indicator.

The compound is typically a stable, crystalline powder at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 118578-71-5 | [1][4] |

| Molecular Formula | C₂₀H₁₇N | [1][4] |

| Molecular Weight | 271.36 g/mol | [1][4] |

| IUPAC Name | N-benzyl-1-(4-phenylphenyl)methanimine | [5] |

| Synonyms | N-(4-Biphenylylmethylene)benzylamine | [1][2] |

| Physical Form | Powder / Solid | [1][4] |

| Melting Point | 58-62 °C (lit.) | [4] |

| Boiling Point | 422.9 ± 34.0 °C (Predicted) | [4] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥98.0% (by GC) | [1][6] |

Synthesis and Purification

The most direct and common synthesis of this compound is via a condensation reaction between 4-phenylbenzaldehyde and benzylamine. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine.

Synthetic Workflow

The overall process involves the reaction of the two starting materials, often in a solvent that allows for the removal of water, followed by isolation and purification of the product.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-Phenylbenzaldehyde

-

Benzylamine

-

Absolute Ethanol (or Toluene)

-

Round-bottom flask

-

Reflux condenser (and Dean-Stark apparatus if using toluene)

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask, dissolve 4-phenylbenzaldehyde (1.0 eq) in a suitable volume of absolute ethanol (approx. 5-10 mL per gram of aldehyde).

-

Amine Addition: While stirring the solution at room temperature, add benzylamine (1.0 eq) dropwise. An exothermic reaction may be observed, and the solution may become cloudy as the imine product begins to form.

-

Reaction Completion: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. Causality Note: Heating accelerates the dehydration step, driving the equilibrium towards the imine product.

-

Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, reducing the solvent volume by about half with a rotary evaporator may be necessary.

-

Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities. For higher purity, recrystallize the solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to form well-defined crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield pure this compound as a crystalline powder.

Spectroscopic and Structural Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

| Technique | Key Expected Features |

| ¹H NMR | ~8.5 ppm (s, 1H): Imine proton (-N=CH-).~7.2-8.0 ppm (m, 14H): Aromatic protons from the three phenyl rings.~4.8 ppm (s, 2H): Methylene protons of the benzyl group (-N-CH₂-Ph).[7] |

| ¹³C NMR | ~160-165 ppm: Imine carbon (-N=C H-).~125-145 ppm: Multiple signals corresponding to the 18 aromatic carbons.~65 ppm: Methylene carbon of the benzyl group (-N-C H₂-Ph). |

| FTIR (cm⁻¹) | ~1630-1645 cm⁻¹: Strong C=N (imine) stretching vibration.~3030-3080 cm⁻¹: Aromatic C-H stretching.~2850-2950 cm⁻¹: Aliphatic C-H stretching (benzyl CH₂).~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. |

| Mass Spec. (EI) | m/z 271: Molecular ion peak [M]⁺.m/z 194: Fragment from loss of the phenyl ring ([M-C₆H₅]⁺).m/z 91: Tropylium ion, characteristic fragment for a benzyl group ([C₇H₇]⁺). |

Note: Specific chemical shifts may vary slightly based on the solvent and instrument used. ¹H NMR data has been reported in DMSO-d₆.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its imine functional group and the acidity of the adjacent benzylic protons.

Reaction as a Titration Indicator

The primary application of this compound is as a colorimetric indicator for quantifying strong bases like alkyllithiums (e.g., n-BuLi, s-BuLi) and metal amides (e.g., LDA).[2][8]

Mechanism: The reaction's endpoint is signaled by a distinct color change. A strong base (B⁻) deprotonates the benzylic carbon adjacent to the imine nitrogen. This process is facile due to the stabilization of the resulting carbanion through resonance. The product is a conjugated azaallyl anion, which is intensely colored.

-

Deprotonation: The alkyllithium reagent removes a proton from the benzylic methylene group.

-

Formation of Azaallyl Anion: This creates a resonance-stabilized azaallyl anion. The extensive delocalization of the negative charge across the π-system, including the biphenyl group, shifts the molecule's absorption spectrum into the visible range.

-

Color Change: The formation of this anion results in a deep blue color in solvents like tetrahydrofuran (THF), signaling the equivalence point of the titration.[9]

Other Key Reactions

-

Hydrolysis: As with most imines, this compound is susceptible to hydrolysis under acidic conditions, which will cleave the C=N bond to regenerate 4-phenylbenzaldehyde and benzylamine. This reaction is essentially the reverse of its synthesis.

-

Reduction: The imine double bond can be readily reduced to form the corresponding secondary amine, N-(4-phenylbenzyl)benzylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

Core Application: Titration of Organometallic Reagents

The concentration of commercially available organolithium reagents can vary significantly over time due to degradation. Accurate determination of their molarity is critical for stoichiometric control in sensitive organic reactions. This compound serves as an excellent, non-hygroscopic crystalline solid for this purpose.[10]

Protocol for Titration of n-Butyllithium

Materials:

-

This compound (Indicator)

-

sec-Butanol (s-BuOH), freshly distilled and accurately prepared as a standard solution in dry xylene (e.g., 1.0 M).

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution to be titrated

-

Dry, argon-flushed glassware (e.g., 25 mL flask with septum)

-

Magnetic stirrer

-

Syringes

Procedure:

-

Setup: To a dry, argon-flushed flask equipped with a magnetic stir bar, add a small, accurately weighed amount of this compound (typically 5-10 mg).

-

Dissolution: Add ~5 mL of anhydrous THF via syringe and stir until the indicator dissolves completely.

-

Endpoint Determination: Using a syringe, slowly add the n-BuLi solution dropwise to the stirring indicator solution at room temperature. Upon the first persistent appearance of a deep blue color, the endpoint is reached. This initial titration provides a rough estimate and consumes a negligible amount of the base.

-

Titration: Record the volume of n-BuLi added. Then, titrate this deep blue solution with the standardized sec-butanol solution. Add the s-BuOH dropwise until the blue color completely disappears.

-

Calculation: The molarity of the n-BuLi solution is calculated using the formula: Molarity (n-BuLi) = (Molarity of s-BuOH × Volume of s-BuOH) / Volume of n-BuLi

Toxicological Profile and Safety

This compound is classified as an irritant.[5]

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[5][10]

-

Safety Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

-

Decomposition: Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[11]

No specific studies on the biological or pharmacological activity of this particular compound were identified, suggesting its primary role is as a chemical reagent and intermediate rather than a bioactive agent. The broader class of Schiff bases, however, is known to exhibit a wide range of biological activities.[12]

Conclusion

This compound is a synthetically accessible and highly valuable compound in the field of organic chemistry. Its well-defined physicochemical properties and the intense color of its corresponding azaallyl anion make it a reliable and convenient indicator for the accurate titration of highly reactive organometallic bases. This guide provides the foundational knowledge required for its synthesis, characterization, and effective use in a research setting, underscoring its importance as a practical tool for synthetic chemists.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved February 11, 2026, from [Link]

- Duhamel, L., & Plaquevent, J. C. (1993). 4-Phenylbenzylidene benzylamine: A new and convenient reagent for the titration of solutions of lithium alkyls and metal amides. Journal of Organometallic Chemistry, 448(1-2), 1–3.

-

The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved February 11, 2026, from [Link]

-

Research Scientific. (n.d.). This compound, >= 98.0 % GC. Retrieved February 11, 2026, from [Link]

-

LookChem. (n.d.). 4-Phenylbenzylidene benzylamine: a new and convenient reagent for the titration of solutions of lithium alkyls and metal amides. Retrieved February 11, 2026, from [Link]

- Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C20H17N | CID 4149947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(4-苯基亚苄基)苄胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 118578-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 12. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]

An In-depth Technical Guide to N-(4-Phenylbenzylidene)benzylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Phenylbenzylidene)benzylamine, a versatile imine with significant applications in synthetic chemistry. From its molecular structure and properties to detailed synthetic protocols and spectroscopic characterization, this document serves as an essential resource for researchers utilizing or exploring the potential of this compound.

Introduction: Unveiling a Key Synthetic Tool

This compound, also known by its IUPAC name N-benzyl-1-(4-phenylphenyl)methanimine, is a crystalline solid belonging to the imine class of organic compounds.[1][2] Its molecular structure features a central imine (C=N) bond connecting a benzyl group to a 4-phenylbenzylidene moiety. This unique arrangement of aromatic rings and the reactive imine functionality underpins its primary utility in chemical synthesis.

While derivatives of the broader benzylamine and benzaldehyde precursors have been investigated for potential biological activities, including as antitumor agents and neuroprotective PDE4 inhibitors, the principal application of this compound lies in its role as a highly effective indicator for the titration of organolithium reagents.[2] This guide will delve into the specifics of this application, alongside a thorough examination of its chemical and physical properties, a detailed synthesis protocol, and a complete spectroscopic characterization.

Physicochemical Properties and Safety Data

A foundational understanding of a compound's properties is paramount for its safe and effective handling in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇N | [1][2] |

| Molecular Weight | 271.36 g/mol | [2] |

| CAS Number | 118578-71-5 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 58-62 °C | [2] |

| IUPAC Name | N-benzyl-1-(4-phenylphenyl)methanimine | [1] |

| Synonyms | N-(4-Biphenylylmethylene)benzylamine | [2] |

Safety Information:

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of this compound

The synthesis of this compound is readily achieved through the condensation reaction of 4-phenylbenzaldehyde and benzylamine. This reaction, forming the characteristic imine bond, is a cornerstone of organic chemistry.

Figure 1. Synthetic pathway for this compound.

Experimental Protocol:

This protocol is adapted from established methods for imine synthesis.[3][4]

Materials:

-

4-Phenylbenzaldehyde

-

Benzylamine

-

Ethanol (absolute)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Amine: To the stirred solution, add benzylamine (1.05 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The formation of the imine is often accompanied by the formation of water, which may cause the product to precipitate.

-

Drying and Work-up: Add a small amount of anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction. Stir for an additional 15-20 minutes.

-

Isolation of Product: Filter the mixture to remove the magnesium sulfate. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford a crystalline solid.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

4.1. ¹H NMR Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are as follows:

-

Aromatic Protons: A series of multiplets in the range of δ 7.2-7.9 ppm, corresponding to the protons of the two phenyl rings and the benzyl group's phenyl ring.

-

Imine Proton (-CH=N-): A singlet typically observed in the downfield region, around δ 8.3-8.5 ppm.

-

Benzyl CH₂ Protons (-CH₂-N=): A singlet appearing at approximately δ 4.8 ppm.[4]

4.2. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key expected chemical shifts include:

-

Imine Carbon (C=N): A signal in the range of δ 160-170 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Benzyl CH₂ Carbon: A signal around δ 65 ppm.

4.3. FTIR Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying functional groups. The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

C=N Stretch: A strong absorption band in the region of 1640-1690 cm⁻¹, characteristic of the imine double bond.

-

C-N Stretch: A band in the 1180-1360 cm⁻¹ range.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

4.4. Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 271. Key fragmentation patterns for benzylamines often involve cleavage at the C-C bond adjacent to the nitrogen, leading to the formation of stable benzyl or tropylium cations (m/z = 91).[5]

Applications in Chemical Synthesis

5.1. Indicator for Organolithium Titration:

The most prominent application of this compound is as an indicator for the accurate determination of the concentration of organolithium reagents, such as n-butyllithium (n-BuLi).[2][6]

Mechanism of Action:

The titration is based on the deprotonation of the benzylic C-H bond of the imine by the strong organolithium base. This deprotonation results in the formation of a highly conjugated and intensely colored aza-allyl anion. This anion exhibits a deep blue color in tetrahydrofuran (THF), providing a sharp and easily detectable endpoint for the titration. The color change is reversible, fading upon quenching.

Figure 2. Formation of the colored aza-allyl anion during titration.

Titration Protocol:

-

Preparation: A small, accurately weighed amount of this compound is dissolved in anhydrous THF in a dry flask under an inert atmosphere (e.g., argon or nitrogen).

-

Titration: The organolithium solution to be standardized is added dropwise via a syringe to the stirred indicator solution.

-

Endpoint: The endpoint is reached when the first persistent deep blue color is observed.

-

Calculation: The molarity of the organolithium reagent is calculated based on the volume of titrant added and the initial moles of the indicator.

Advantages:

-

Sharp Endpoint: The intense color change provides a clear and unambiguous endpoint.

-

Convenience: The indicator is a stable, crystalline solid that is easy to handle and weigh accurately.

-

Reliability: The titration gives reproducible and accurate results.

Conclusion

This compound is a valuable and versatile compound in the arsenal of synthetic chemists. Its straightforward synthesis, well-defined spectroscopic properties, and, most notably, its efficacy as a colorimetric indicator for organolithium titrations make it an indispensable tool in modern organic synthesis. This guide has provided a comprehensive overview of its key characteristics and applications, empowering researchers to utilize this reagent with confidence and precision in their scientific endeavors.

References

- N-Benzylidenebenzylamine (1) is obtained from benzylamine and benzaldehyde in the presence of an MgSO₄ catalyst. The reaction takes place at room temperature, is completed in 24 hours and results in (1) in 87% yield.

-

Iali, W., Rayner, P. J., et al. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. Available at: [Link]

-

Flament, J. P., et al. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

-

Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283. Available at: [Link]

Sources

- 1. This compound | C20H17N | CID 4149947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-フェニルベンジリデン)ベンジルアミン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ospt.osi.lv [ospt.osi.lv]

An In-depth Technical Guide to N-(4-Phenylbenzylidene)benzylamine: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Phenylbenzylidene)benzylamine is a significant organic compound featuring an imine functional group, which serves as a versatile scaffold in synthetic chemistry. Its utility extends from being a crucial intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds to its application as an analytical reagent. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and in-depth characterization, with a particular focus on its relevance to researchers in drug discovery and development. The imine, or Schiff base, linkage within this compound is of particular interest due to its presence in numerous biologically active molecules and its role in the formation of various heterocyclic systems.[1][2][3]

Molecular Structure and Properties

This compound, with the CAS number 118578-71-5, is an organic molecule composed of a benzylamine moiety linked to a 4-phenylbenzylidene group through a carbon-nitrogen double bond.[4][5][6] This imine structure is the defining feature of the molecule, influencing its reactivity and potential applications.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H17N | [4][5] |

| Molecular Weight | 271.36 g/mol | [5][6] |

| CAS Number | 118578-71-5 | [6] |

| Appearance | Powder | [6] |

| Melting Point | 58-62 °C | [5] |

| SMILES | C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3 | [4] |

| InChI | 1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2 | [4] |

The molecular structure of this compound features two phenyl rings and a biphenyl moiety, contributing to its aromatic character and providing sites for further functionalization.

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the condensation reaction between 4-phenylbenzaldehyde and benzylamine. This reaction is a classic example of Schiff base formation.

Experimental Protocol: Schiff Base Condensation

This protocol is based on established methods for the synthesis of N-benzylideneanilines and related imines.

Materials:

-

4-Phenylbenzaldehyde

-

Benzylamine

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-phenylbenzaldehyde in a minimal amount of ethanol.

-

Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of benzylamine. A slight excess of the amine can help drive the reaction to completion.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating under reflux for 1-2 hours may be necessary.

-

Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a drying oven at a moderate temperature or in a desiccator.

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, spectroscopic analysis is essential. The key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Typical ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | Imine proton (-N=CH-) |

| ~7.2 - 7.8 | m | 14H | Aromatic protons |

| ~4.8 | s | 2H | Methylene protons (-CH₂-N=) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=N (imine) stretch |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

The strong absorption band around 1640 cm⁻¹ is characteristic of the imine C=N double bond and is a key indicator of successful product formation.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 271.36).

Applications in Research and Drug Development

Imines, such as this compound, are valuable building blocks in organic synthesis and medicinal chemistry.[1][2]

Synthetic Intermediate

The imine functionality is a versatile handle for a variety of chemical transformations. It can be readily reduced to the corresponding secondary amine, or it can participate in cycloaddition reactions to form heterocyclic compounds. This makes this compound a useful precursor for the synthesis of more complex molecules with potential biological activity.[3]

Role in Drug Discovery

While imines themselves are not always stable in biological systems due to potential hydrolysis, they are crucial intermediates in the synthesis of many pharmaceutical compounds.[8] The nitrogen-containing scaffolds that can be accessed from imine precursors are prevalent in a wide range of drugs. Research into imine-containing molecules and their metal complexes has shown potential for antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1]

Analytical Reagent

Interestingly, N-benzylidenebenzylamine and its derivatives have been utilized as indicators in the titration of organolithium reagents, which are widely used in organic synthesis.[9]

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily accessible and synthetically versatile imine. Its straightforward synthesis and the reactivity of its imine functionality make it a valuable tool for chemists, particularly those in the field of medicinal chemistry and drug development. A thorough understanding of its molecular structure, properties, and reactivity is key to unlocking its full potential in the synthesis of novel and biologically active compounds. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers working with this important chemical entity.

References

- Google Patents. (n.d.). RU2496770C2 - Method of producing n-benzylidene benzylamine.

-

ChemBK. (2024). N-Benzylideneamine. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (2023). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N-(phenylmethylene)-. Retrieved from [Link]

-

Reddit. (2022). What are some typical uses of imine containing molecules?. Retrieved from [Link]

-

ACS Publications. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PMC. (n.d.). Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Imines – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylidenebenzylamine. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, >= 98.0 % GC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H17N | CID 4149947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 118578-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound = 98.0 GC 118578-71-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. N-BENZYLIDENEBENZYLAMINE | 780-25-6 [chemicalbook.com]

Crystal Structure Analysis of N-(4-Phenylbenzylidene)benzylamine: A Technical Protocol

Executive Summary

This technical guide outlines the rigorous workflow for the synthesis, single-crystal growth, and X-ray structural elucidation of N-(4-Phenylbenzylidene)benzylamine .[1] As a Schiff base featuring a biphenyl core and a flexible benzyl arm, this molecule presents specific crystallographic challenges regarding conformational freedom and packing disorder. This document serves as a roadmap for researchers to generate high-fidelity structural data, moving from raw synthesis to Hirshfeld surface analysis.

Part 1: Chemical Context & Synthesis Strategy[1]

The Target Moiety

The molecule consists of three distinct domains influencing its solid-state packing:

-

The Biphenyl Core: A rigid yet internally rotatable system (4-phenyl group).[1]

-

The Azomethine Linkage (

): The rigid spacer determining -

The Benzyl Wing: A flexible anchor often susceptible to disorder in the crystal lattice.

Synthesis Protocol (Condensation)

To obtain diffraction-quality crystals, purity is paramount.[1] We utilize a solvent-free or minimal-solvent condensation to drive the equilibrium forward.[1]

-

Reagents: 4-Phenylbenzaldehyde (1.0 eq), Benzylamine (1.0 eq).[1]

-

Catalyst: Glacial acetic acid (trace, optional).[1]

-

Solvent: Absolute Ethanol.

Step-by-Step Procedure:

-

Dissolve 4-phenylbenzaldehyde (5 mmol) in 15 mL hot absolute ethanol.

-

Add benzylamine (5 mmol) dropwise under continuous stirring.

-

Reflux at 80°C for 3 hours. The solution will turn pale yellow/cream.

-

Cool to room temperature. If precipitation is slow, cool to 4°C overnight.

-

Filter the solid and wash with cold ethanol.

-

Recrystallization (Critical): Dissolve the crude solid in a 1:1 mixture of Ethanol/Chloroform. Allow slow evaporation at room temperature. Note: Rapid cooling often yields microcrystalline powder unsuitable for SC-XRD.[1]

Part 2: Crystallization Dynamics & Data Collection[1]

Crystal Growth Optimization

For this compound, the competition between the

| Method | Solvent System | Outcome Probability | Notes |

| Slow Evaporation | Ethanol/CHCl | High | Promotes ordered packing of the benzyl arm. |

| Vapor Diffusion | THF (Solvent) / Hexane (Anti-solvent) | Medium | Good for high-purity crystals, but may trap solvent.[1] |

| Slow Cooling | Hot Ethanol | Low | Often yields needles (twinning risk).[1] |

X-Ray Diffraction Protocol

Once a block-like crystal (

-

Temperature: 100 K or 150 K .

-

Reasoning: The benzyl group is highly flexible. Room temperature (293 K) data often results in large thermal ellipsoids for the benzyl carbons, obscuring bond precision.

-

-

Source: Mo-K

( -

Resolution: Aim for

Å resolution or better (

Part 3: Structural Elucidation Workflow

Structure Solution Logic

The solution process follows a "Dual-Space" approach using SHELXT.[1]

Figure 1: Crystallographic workflow from raw data to validated structure.[1]

Critical Structural Parameters (Expected)

Based on homologous Schiff bases, the following geometric parameters serve as quality control markers during refinement. If your solved structure deviates significantly, check for twinning or incorrect space group assignment.

-

Imine Bond (

):-

Significance: Indicates double bond character.

-

-

Torsion Angle (

): -

Configuration:

-isomer (Trans) is thermodynamically favored.[1]

Part 4: Supramolecular Architecture & Hirshfeld Surface[1]

Intermolecular Interactions

The crystal lattice of this compound is stabilized not by strong hydrogen bonds (no -OH or -NH donors), but by weak dispersive forces.[1]

-

C-H...

Interactions: The acidic proton of the imine ( -

-

Hirshfeld Surface Analysis Protocol

To quantify these weak interactions, generate Hirshfeld surfaces using CrystalExplorer.

-

Map

: Map the normalized contact distance on the surface. -

Fingerprint Plot:

Figure 2: Workflow for Hirshfeld Surface Analysis to visualize packing forces.[1]

Part 5: References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32.[1] Link

-

Glidewell, C., et al. (2004). "Schiff bases derived from 4-phenylbenzaldehyde: crystal structures and supramolecular assembly." Acta Crystallographica Section C, 60. (Contextual Reference for biphenyl Schiff bases).

-

PubChem. (2025).[1][2] "this compound Compound Summary." National Library of Medicine. Link[1]

Sources

Comprehensive Chemical Safety Guide: N-(4-Phenylbenzylidene)benzylamine

Executive Summary

N-(4-Phenylbenzylidene)benzylamine (CAS: 118578-71-5) is a Schiff base intermediate frequently employed in organic synthesis, liquid crystal research, and ligand development.[1] While formally classified as an Irritant (Warning) under GHS standards, its safety profile is complicated by its hydrolytic instability.[1][2] Upon contact with mucosal moisture or acidic environments, the compound can reverse-hydrolyze to release benzylamine (a corrosive base) and 4-phenylbenzaldehyde .[2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, stability, and handling protocols.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical state is the first line of defense.[2] This compound is a low-melting solid, which increases the risk of caking and dust generation during weighing.[2]

| Property | Specification | Critical Safety Implication |

| CAS Number | 118578-71-5 | Unique identifier for inventory tracking. |

| Formula | C₂₀H₁₇N | Molecular Weight: 271.36 g/mol .[2][3] |

| Structure | Biphenyl-Ph-CH=N-CH₂-Ph | Contains an imine (C=N) linkage susceptible to hydrolysis.[2] |

| Physical State | Solid (Powder/Crystals) | Dust inhalation risk.[1][2] |

| Melting Point | 58–62 °C | Low MP: Avoid storage near heat sources; risk of fusing into hard blocks.[2] |

| Solubility | Soluble in organic solvents (DCM, EtOH); Insoluble in water | Use organic solvents for spill cleanup; water may cause partial hydrolysis.[1][2] |

Hazard Identification & Toxicology[1][2][6][10]

GHS Classification (Warning)

The compound is universally classified under the following Hazard Statements:

Mechanistic Toxicology: The Hydrolysis Factor

While the intact molecule is an irritant, the "hidden" hazard lies in its chemical instability.[1][2] Schiff bases are in equilibrium with their precursors in the presence of water and acid.[2]

The Hydrolysis Pathway:

Safety Implication: Inhalation of dust into the moist environment of the lungs can theoretically trigger localized hydrolysis, releasing trace amounts of benzylamine directly onto mucosal tissues.[1][2] This necessitates stricter respiratory protection than a standard irritant might suggest.[2]

Synthesis & Handling Workflow (Visualized)

The following diagram outlines the safety checkpoints during the synthesis and isolation of this compound. Note the escalation of hazards during the reaction phase due to the use of corrosive precursors.[2]

Caption: Workflow illustrating the transition from corrosive precursors to the final irritant product, highlighting safety checkpoints.

Risk Management & Engineering Controls

Engineering Controls

-

Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood .[2]

-

Ventilation: Ensure face velocity is maintained at 80–100 fpm.

-

Dust Control: If weighing >10 grams, use a static-free weighing funnel and consider a powder containment enclosure to prevent airborne particulates.[2]

Personal Protective Equipment (PPE)[1][2]

-

Respiratory: A NIOSH-approved N95 particulate respirator is the minimum requirement for handling powder.[2] If handling large quantities or if heating is involved (potential for vapor generation), use a half-face respirator with P100/Organic Vapor cartridges .[1][2]

-

Eyes: Chemical splash goggles.[2] Standard safety glasses are insufficient due to the fine nature of the powder which can bypass side shields.[2]

-

Gloves: Nitrile gloves (minimum thickness 0.11 mm) are generally sufficient for the solid.[1][2] If dissolved in solvents (e.g., DCM), verify compatibility with the specific solvent.[1][2]

Storage & Stability[1][2]

-

Temperature: Store below 25°C. The low melting point (58-62°C) means it can easily melt in a hot warehouse, leading to resolidification and purity loss.[1][2]

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.[1][2]

-

Moisture: Strictly hygroscopic precaution . Moisture triggers hydrolysis.[2] Store in a desiccator or tightly sealed container with desiccant packs.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate irritation and prevent secondary chemical burns from potential hydrolysis products.[1][2]

Caption: Decision tree for immediate first aid response following exposure.

-

Fire Fighting: Carbon oxides and Nitrogen oxides (NOx) are produced during combustion.[1][2] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

Environmental Impact & Disposal[1][2]

-

Ecotoxicity: The compound is classified as WGK 3 (Severe hazard to waters) in some jurisdictions due to the biphenyl moiety and potential amine release.[1][2] Do not allow product to reach ground water or sewage systems.[2]

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Observe all federal, state, and local environmental regulations.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4149947, this compound. Retrieved January 31, 2026 from [Link][1][2]

-

European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2][4] Retrieved January 31, 2026 from [Link][1][2]

Sources

- 1. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl[(4-methoxyphenyl)methyl]amine | C15H17NO | CID 738564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C20H17N | CID 4149947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemical-label.com [chemical-label.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of N-(4-Phenylbenzylidene)benzylamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Phenylbenzylidene)benzylamine is a solid organic compound with the molecular formula C₂₀H₁₇N.[1][2][3] As an imine, it contains a carbon-nitrogen double bond, which is a key functional group in various synthetic transformations and biologically active molecules. Understanding the solubility of this compound is a critical first step in a wide range of applications, including its use as an indicator for determining the concentration of alkyllithium solutions, reaction condition optimization, purification via crystallization, and formulation for biological screening.[3][4]

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers with the foundational knowledge to predict its behavior in various solvents and to perform accurate solubility measurements in the laboratory.

I. Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6][7][8][9] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

This compound is a relatively large molecule characterized by several key structural features:

-

Aromatic Rings: The presence of a benzyl group and a 4-phenylbenzylidene group (a biphenyl system) means the molecule is dominated by nonpolar, aromatic hydrocarbon structures. These large, nonpolar surface areas will lead to significant van der Waals interactions (specifically, London dispersion forces) with solvent molecules.

-

Imine Group (C=N): The imine functional group introduces a degree of polarity to the molecule due to the difference in electronegativity between carbon and nitrogen. The nitrogen atom has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. However, the imine itself does not have a hydrogen atom bonded to the nitrogen, so it cannot act as a hydrogen bond donor.

-

Overall Polarity: Despite the polar imine bond, the molecule's overall character is predominantly nonpolar due to the large size of the aromatic hydrocarbon portions.

Solubility Predictions Based on Solvent Type:

Based on this structural analysis, we can predict the solubility of this compound in common laboratory solvents:

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through London dispersion forces. Given the large nonpolar surface area of this compound, it is expected to have good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone): These solvents possess dipole moments and can engage in dipole-dipole interactions. Chloroform and DCM, in particular, are often excellent solvents for moderately polar compounds. The polarity of the imine group should facilitate solubility in these solvents. Therefore, good to moderate solubility is predicted. Some studies on polyimines have shown chloroform to be a particularly effective solvent.[10]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. While the imine nitrogen can accept a hydrogen bond, the molecule's large, hydrophobic (water-repelling) structure will dominate. Consequently, this compound is expected to be insoluble or very sparingly soluble in highly polar protic solvents like water. Its solubility may be slightly better in alcohols like methanol and ethanol compared to water, as the alkyl portion of the alcohol can interact with the aromatic rings of the solute.[5] It is also important to note that in acidic aqueous environments, imines can undergo hydrolysis, which would lead to decomposition rather than simple dissolution.[10][11]

II. Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their type. These are qualitative predictions based on chemical principles. For precise applications, experimental determination is essential.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water (H₂O) | Polar Protic | Insoluble | The large nonpolar aromatic structure outweighs the polarity of the imine group, leading to unfavorable interactions with the highly polar, hydrogen-bonding network of water. |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble | The nonpolar methyl group allows for some interaction with the solute, but the solvent's polarity and hydrogen-bonding capacity will limit solubility. |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly to Moderately Soluble | The larger nonpolar ethyl group improves interaction with the solute compared to methanol, potentially increasing solubility. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Moderately Soluble | As a polar aprotic solvent, it can engage in dipole-dipole interactions with the imine group without the strong hydrogen-bonding network that would disfavor the large nonpolar parts of the solute. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Sparingly to Moderately Soluble | While polar, acetonitrile is less effective at solvating large, nonpolar molecules compared to other polar aprotic solvents like THF or DCM. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF has a good balance of polarity and nonpolar character, making it a versatile solvent for a wide range of organic compounds, including those with moderate polarity and significant hydrocarbon content. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | An excellent solvent for many organic solids, its polarity is suitable for interacting with the imine group, and it effectively solvates large aromatic systems. |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Similar to DCM, chloroform is a very effective solvent for compounds of this type. Research on related polyimine structures has shown high solubility in chloroform.[10] |

| Toluene (C₇H₈) | Nonpolar | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and biphenyl groups of the solute, leading to good solubility. |

| Hexane (C₆H₁₄) | Nonpolar | Moderately to Sparingly Soluble | As a purely aliphatic, nonpolar solvent, hexane may be less effective than aromatic solvents like toluene at solvating the large aromatic rings of the solute. |

III. Experimental Protocol for Quantitative Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of this compound at a specific temperature (e.g., 25 °C).

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent.

Materials and Equipment:

-

This compound (powder, ≥98.0% purity)[3]

-

Selected analytical grade solvents

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

-

Preparation of the Solid: Ensure the this compound is a fine, homogenous powder. If necessary, gently grind the solid using a mortar and pestle.

-

Creation of a Slurry: Add an excess amount of the solid compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means that a significant amount of undissolved solid should be visible after thorough mixing. This ensures that the resulting solution will be saturated.

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the slurries to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This step is critical to ensure the solution reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the liquid through a syringe filter (0.22 µm) into a clean, dry vial. This step is crucial to remove any microscopic, undissolved particles that could artificially inflate the measured concentration.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for less volatile solvents): Accurately transfer a known volume of the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (58-62 °C).[1][12] Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.

-

Spectroscopic/Chromatographic Method (Preferred):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. The aromatic nature of the compound makes it well-suited for UV detection.

-

Accurately dilute a known volume of the filtered, saturated solution to fall within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Self-Validating System and Trustworthiness

To ensure the reliability of the results, the protocol incorporates several self-validating checks:

-

Verifying Equilibrium: To confirm that 24 hours is sufficient for equilibration, a time-point study can be performed. Measure the concentration at 24, 48, and 72 hours. If the concentration remains constant after 24 hours, the system has reached equilibrium.

-

Use of Excess Solid: The visible presence of undissolved solid at the end of the equilibration period confirms that the solution is indeed saturated.

-

Calibration Curve Linearity: A calibration curve with a high correlation coefficient (R² > 0.995) validates the accuracy of the analytical method used for quantification.

IV. Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

V. Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

van der Kooij, M. J., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks. ACS Applied Polymer Materials. Retrieved from [Link]

-

van der Kooij, M. J., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Pearson. (n.d.). In the context of solubility rules, what does the phrase 'like dissolves like' mean?. Retrieved from [Link]

Sources

- 1. 118578-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C20H17N | CID 4149947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-フェニルベンジリデン)ベンジルアミン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound = 98.0 GC 118578-71-5 [sigmaaldrich.com]

- 5. Khan Academy [khanacademy.org]

- 6. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In the context of solubility rules, what does the phrase 'like di... | Study Prep in Pearson+ [pearson.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 118578-71-5 [chemicalbook.com]

Technical Guide: N-(4-Phenylbenzylidene)benzylamine as a Schiff Base Ligand

[1][2][3]

Executive Summary

N-(4-Phenylbenzylidene)benzylamine (CAS: 118578-71-5) is a specialized Schiff base ligand distinguished by its biphenyl core and benzylic amine moiety.[1][2][3][4][5][6] While Schiff bases are ubiquitous in coordination chemistry, this specific compound holds a critical position in organometallic process chemistry as a high-fidelity colorimetric indicator for the titration of organolithium reagents.[2][3]

Beyond its analytical utility, its structural architecture—combining a rigid biphenyl fluorophore with a flexible, chemically active benzyl arm—makes it a prime candidate for cyclometallation and catalytic applications involving C-H activation.[3] This guide details its synthesis, its primary industrial application in organolithium titration, and its coordination chemistry potential.[3]

Molecular Architecture & Synthesis[1]

Structural Logic

The molecule consists of a 4-biphenyl group conjugated to an azomethine (imine) linkage, which is further attached to a benzyl group.[1][2][3]

-

Biphenyl Moiety: Increases lipophilicity and extends conjugation, contributing to the molecule's stability and distinct colorimetric properties upon deprotonation.[3]

-

Azomethine Bond (-HC=N-): The site of metal coordination and nucleophilic attack.[1][2][3]

-

Benzylic Protons: The methylene protons (

) adjacent to the nitrogen are sufficiently acidic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Synthesis Protocol

The synthesis follows a classic condensation pathway, driven by the removal of water to favor imine formation.[3]

Reagents:

-

Precursor A: 4-Phenylbenzaldehyde (Biphenyl-4-carboxaldehyde)[1][2][3]

-

Precursor B: Benzylamine[2]

-

Solvent: Absolute Ethanol or Methanol[2]

-

Catalyst: Glacial Acetic Acid (Optional, trace amount)[1][2][7]

Step-by-Step Methodology:

-

Stoichiometry: Dissolve 10 mmol of 4-phenylbenzaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol (1.0 eq) of benzylamine dropwise under stirring.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. -

Crystallization: Cool the solution to

.[3] The product precipitates as a solid.[3] -

Purification: Recrystallize from ethanol/hexane to yield pale yellow crystals.

-

Drying: Vacuum dry at room temperature.

Physical Properties:

-

Appearance: Pale yellow crystalline solid.[3]

-

Melting Point: 58–62 °C.[3]

-

Solubility: Soluble in THF, Toluene, DCM; insoluble in water.[3]

Synthesis Workflow Visualization

Caption: Workflow for the condensation synthesis of this compound.

Core Application: Organolithium Titration

The most authoritative application of this compound is its use as a colorimetric indicator for determining the concentration of alkyllithium reagents (e.g.,

The Mechanism

The indicator functions via a double deprotonation/lithiation mechanism or the formation of a radical anion.[3]

-

Neutral State: The ligand is yellow in THF solution.[3]

-

Endpoint: Upon reaction with the organolithium, the benzylic proton is removed (or the system is reduced), generating a delocalized aza-allyl anion .[3]

-

Color Shift: This anion exhibits a deep Blue/Violet color due to extensive conjugation across the biphenyl system.[3]

Titration Protocol

Reagents:

-

Analyte: Organolithium solution of unknown concentration.[3]

-

Titrant: Standardized solution of 2-butanol or menthol (1.00 M in anhydrous xylene/THF).[1][2][3]

Procedure:

-

Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

-

Solvent: Add 10 mL of anhydrous THF.

-

Indicator: Add a spatula tip (~15 mg) of the Schiff base. The solution turns Pale Yellow .[3][8]

-

Sensitization: Add the organolithium dropwise until the solution turns a persistent Deep Blue . This scavenges any moisture in the solvent.[3]

-

Aliquot: Add a precise volume (

, e.g., 2.0 mL) of the organolithium sample. The solution remains Deep Blue.[3] -

Titration: Titrate with the standard alcohol solution (1.00 M) until the color sharply reverts from Blue to Yellow .

-

Calculation:

Titration Logic Diagram

Caption: Colorimetric transition cycle during organolithium titration.[1][2][3]

Coordination Chemistry & Catalytic Potential[2][3][10]

While the titration application relies on the ligand's acidity, its potential in transition metal catalysis lies in the benzylamine backbone, which is prone to cyclometallation (C-H activation).[3]

Cyclopalladation

Schiff bases derived from benzylamine are known to undergo ortho-palladation with Pd(II) sources (e.g.,

-

Reaction: Treatment with Palladium(II) Acetate in acetic acid/benzene.[3]

-

Mode: The Nitrogen lone pair coordinates to Pd, directing the metal to activate the ortho C-H bond of the phenyl ring derived from the aldehyde.

-

Resulting Complex: A bridged dimer

, which can be cleaved by phosphines (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Ligand Design Advantages[1][2][3]

-

Steric Bulk: The 4-phenyl (biphenyl) tail adds significant steric volume distal to the metal center, which can influence regioselectivity in catalysis.[3]

-

Electronic Modulation: The extended

-system of the biphenyl group makes the imine a softer donor compared to simple phenyl-imines.[3]

Proposed Coordination Mode

Caption: Schematic of cyclopalladation where the imine nitrogen directs Pd insertion into the ortho-C-H bond.

Characterization Data

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

| Technique | Parameter | Characteristic Signal | Interpretation |

| 1H NMR | 8.45 (s, 1H) | Imine (-CH=N-) proton. Diagnostic peak.[2][3] | |

| 4.85 (s, 2H) | Benzylic (-CH2-) protons.[1][2][3] | ||

| 7.30 – 7.90 (m, 14H) | Aromatic protons (Biphenyl + Benzyl).[2][3] | ||

| FT-IR | 1640 – 1650 | C=N Stretching. Strong, sharp band.[2][3] | |

| Melting Point | Temperature | 58 – 62 °C | Sharp range indicates high purity.[2][3] |

| Appearance | Visual | Pale Yellow Crystals | Distinct from the white precursors.[2] |

References

-

Duhamel, L., & Plaquevent, J. C. (1993).[3][9][10][11] 4-Phenylbenzylidene benzylamine: A new and convenient reagent for the titration of solutions of lithium alkyls and metal amides.[3][9][10][11] Journal of Organometallic Chemistry , 448(1-2), 1-3.[1][2][3]

-

Fuchita, Y., Tsuchiya, H., & Miyafuji, A. (1994).[2][3][12] Cyclopalladation of secondary and primary benzylamines. Inorganica Chimica Acta , 233(1-2), 91-96.[1][2][3] (Contextual reference for benzylamine cyclometallation mechanism).

-

PubChem. (n.d.).[3] this compound (Compound). National Library of Medicine.[3] [1][2][3]

Sources

- 1. (R)-N-(4-Phenylbenzylidene)-1-phenylethylamine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C20H17N | CID 4149947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 118578-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 118578-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. CN102898353B - Carbazole benzaldehyde o-phenylenediamine bis-schiff base and preparation method thereof - Google Patents [patents.google.com]

- 8. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. lookchem.com [lookchem.com]

- 12. Sci-Hub. Cyclopalladation of secondary and primary benzylamines / Inorganica Chimica Acta, 1995 [sci-hub.ru]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of N-(4-Phenylbenzylidene)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-(4-Phenylbenzylidene)benzylamine, a significant Schiff base in various chemical and pharmaceutical research fields. As Senior Application Scientists, we move beyond mere procedural descriptions to offer a deeper understanding of the "why" behind the "how," ensuring that the data you generate is not only accurate but also insightful. This document is structured to provide a holistic understanding, from the foundational principles to the nuanced interpretation of thermal decomposition data, empowering you to conduct robust and meaningful thermal analysis.

Introduction: Understanding this compound and the Power of TGA

This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). These compounds are pivotal in medicinal chemistry and materials science due to their diverse biological activities and coordination chemistry. The thermal stability of such compounds is a critical parameter, influencing their suitability for various applications, including as ligands in catalysis and as potential therapeutic agents.[1][2]

Thermogravimetric Analysis (TGA) is an essential analytical technique for determining the thermal stability and decomposition profile of materials.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] For a compound like this compound, TGA can elucidate its thermal decomposition pathway, quantify its thermal stability, and identify the temperature ranges in which it remains stable.

Experimental Protocol: A Self-Validating Approach to TGA

The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible TGA data for this compound.

Sample Preparation and Characterization

Prior to TGA, it is crucial to ensure the purity of the this compound sample. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination should be employed for characterization. The reported melting point of this compound is in the range of 58-62 °C.[5]

TGA Instrumentation and Calibration

A calibrated thermogravimetric analyzer is fundamental to accurate measurements. Calibration should be performed for mass and temperature according to the instrument manufacturer's guidelines, typically using standard reference materials.

Step-by-Step TGA Procedure

-

Sample Loading: Accurately weigh 5-10 mg of the powdered this compound sample into a clean, inert TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis. This ensures an oxygen-free environment, preventing oxidative degradation and allowing for the study of the intrinsic thermal decomposition.[4][6]

-

Temperature Program:

-

Data Acquisition: Record the sample mass as a function of temperature.

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation: From TGA Curve to Decomposition Mechanism

The output of a TGA experiment is a curve plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

Hypothetical TGA and DTG Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Residual Mass at 800 °C (%) |

| Initial Decomposition | ~250 | ~300 | ~50 | ~5 |

| Final Decomposition | ~400 | ~450 | ~45 |

Note: This data is illustrative and should be confirmed by experimental analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound (C₂₀H₁₇N, M.W. = 271.36 g/mol ) in an inert atmosphere is likely to proceed through the cleavage of its weakest bonds. The imine (C=N) bond and the C-N single bond are expected to be the initial sites of fragmentation.

A plausible multi-step decomposition mechanism can be proposed:

-

Step 1: Initial Fragmentation: The initial mass loss observed around 250-350 °C could be attributed to the cleavage of the benzyl group and subsequent fragmentation. This would involve the breaking of the C-N single bond and the C-H bonds of the methylene bridge.

-

Step 2: Scission of the Imine Bond: As the temperature increases, the central imine bond (C=N) is likely to cleave, leading to the formation of various smaller aromatic and nitrogen-containing fragments.

-

Step 3: Aromatization and Char Formation: At higher temperatures, the remaining fragments may undergo complex reactions, including cyclization and aromatization, leading to the formation of a small amount of thermally stable char.

Proposed Decomposition Mechanism Diagram

Caption: Proposed thermal decomposition pathway for this compound.

Applications in Research and Development

The thermal stability data obtained from TGA is invaluable for:

-

Drug Development: Assessing the thermal stability of active pharmaceutical ingredients (APIs) is a regulatory requirement. TGA helps in determining the shelf-life and storage conditions of drugs containing Schiff base moieties.

-

Materials Science: For applications in polymers and coordination complexes, understanding the thermal limits of the Schiff base ligand is crucial for designing materials with desired thermal properties.

-

Process Chemistry: TGA data can inform the selection of appropriate temperature ranges for chemical reactions and purification processes involving this compound, preventing unwanted thermal degradation.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By following a robust experimental protocol and applying a sound understanding of decomposition mechanisms, researchers can gain deep insights into the thermal stability of this important Schiff base. The information presented in this guide serves as a comprehensive resource for scientists and professionals, enabling them to leverage TGA for informed decision-making in their research and development endeavors.

References

-

MDPI. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric results of Schiff base metal complexes. Retrieved from [Link]

- Google Patents. (n.d.). RU2496770C2 - Method of producing n-benzylidene benzylamine.

-

SciSpace. (2018). Synthesis, Spectral and Thermal Characterization of Selected Metal Complexes Containing Schiff Base Ligands with Antimicrobial A. Retrieved from [Link]

-

Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVAL SCHIFF BASE COMPLEXES OF MN(II), CO(II), NI(II), CU(II), ZN(II), PD(II), PT(II) METAL IONS FOR MICROBIAL ACTIVITIES AND THEIR NANOPARTICLES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-